Carbobenzyloxyglycyl-L-threonine benzyl ester
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Overview
Description
Carbobenzyloxyglycyl-L-threonine benzyl ester is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.435 g/mol . It is often used in peptide synthesis and serves as a protected form of L-threonine, an essential amino acid. The compound is characterized by its benzyl ester and carbobenzyloxy (Cbz) protecting groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyglycyl-L-threonine benzyl ester typically involves the protection of the amino and hydroxyl groups of L-threonine. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-threonine is protected using the carbobenzyloxy (Cbz) group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyglycyl-L-threonine benzyl ester undergoes various chemical reactions, including:
Hydrogenation: The benzyl ester and Cbz protecting groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like DCC and DMAP to form peptide bonds.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Coupling: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Hydrogenation: Removal of protecting groups to yield free amino acids.
Hydrolysis: Formation of carboxylic acids.
Coupling: Formation of peptide bonds.
Scientific Research Applications
Carbobenzyloxyglycyl-L-threonine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid in peptide synthesis.
Biology: In the study of protein structure and function by synthesizing specific peptides.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of carbobenzyloxyglycyl-L-threonine benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and benzyl ester) prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups can be removed under specific conditions (e.g., hydrogenation) to yield the free peptide .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyglycyl-L-tyrosine benzyl ester
- N-benzyl-L-threonine
- L-threonine methyl ester hydrochloride
Uniqueness
Carbobenzyloxyglycyl-L-threonine benzyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Cbz and benzyl ester groups allows for efficient protection and deprotection steps, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
86088-51-9 |
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Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate |
InChI |
InChI=1S/C21H24N2O6/c1-15(24)19(20(26)28-13-16-8-4-2-5-9-16)23-18(25)12-22-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,19,24H,12-14H2,1H3,(H,22,27)(H,23,25) |
InChI Key |
WFOUCHSTLPZYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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